molecular formula C15H17N3O3 B2670787 (2-Ethoxyphenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1286714-86-0

(2-Ethoxyphenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2670787
CAS RN: 1286714-86-0
M. Wt: 287.319
InChI Key: BDNLEZQUGFLLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethoxyphenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential applications in drug development and pharmaceutical research.

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

The compound AZD1979, related to the chemical structure of interest, has been studied for its metabolic pathways in human hepatocytes, revealing a series of glutathione-related metabolites. This includes glutathionyl, cysteinyl, cysteinylglycinyl, and mercapturic acid conjugates, formed without inhibition by cytochrome P450 (P450) inhibitor 1-aminobenzotriazole. Further research identified the enzyme system catalyzing the formation of a specific metabolite (M12) as glutathione S-transferases (GSTs), highlighting an unusual azetidinyl ring-opening reaction catalyzed by GSTs without prior substrate bioactivation by P450. This pathway involves a direct conjugation that does not require prior cytochrome P450–catalyzed bioactivation of the substrate, suggesting a unique metabolic process for this compound class (Li et al., 2019).

Crystal Packing and Non-covalent Interactions

A comprehensive inspection of crystal packing for a series of derivatives containing the biologically active 1,2,4-oxadiazol moiety investigated the functional role of non-covalent interactions in their supramolecular architectures. The study found that molecular conformations were stabilized via O⋯C [lone pair (lp)-π interaction] contacts, with lp-π interactions and halogen bonds playing a significant role in the crystal packing. This insight into the molecular structure and interactions can be crucial for understanding the behavior of such compounds in solid state and may influence their design and synthesis for pharmaceutical applications (Sharma et al., 2019).

Antibacterial Activity

Research into novel {5-chloro-2-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones demonstrated significant in vitro antibacterial activity, highlighting the therapeutic potential of compounds within this class. The structure-activity relationships (SARs) explored in this study provided insight into the molecular features contributing to the antibacterial efficacy, with specific derivatives showing potent activity against a range of bacteria. This suggests a promising avenue for the development of new antibacterial agents based on the 1,2,4-oxadiazole moiety (Rai et al., 2010).

properties

IUPAC Name

(2-ethoxyphenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-20-13-7-5-4-6-12(13)15(19)18-8-11(9-18)14-16-10(2)17-21-14/h4-7,11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNLEZQUGFLLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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